1,9-Dichlorononane
Overview
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds is a common theme in the provided papers. For instance, the preparation of 1,1,5,5,9,9-hexachlorotritelluracyclododecane involves the pyrolysis of a ditellurane precursor in dimethylformamide, leading to a ring-expansion product with a yield of 44% . Although this process does not directly relate to 1,9-Dichlorononane, it demonstrates the potential for chlorinated compounds to undergo ring expansion and redox reactions.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite complex, as seen in the X-ray diffraction analysis of the hexachlorotritelluracyclododecane, which exhibits a trigonal bipyramidal geometry . Similarly, the structure of nonane-1,9-diaminium chloride chloroacetate features an extended aliphatic chain with a nearly all-trans conformation, highlighting the influence of chlorine substituents on the molecular conformation .
Chemical Reactions Analysis
Chlorinated compounds are known to participate in various chemical reactions. For example, the hexachlorotritelluracyclododecane reacts with thiophenol to yield a neutral tritelluradodecane . In another study, 9-chlorobicyclo[6.1.0]non-1(9)-ene undergoes ring-opening reactions to generate different chlorinated products . These examples suggest that 1,9-Dichlorononane could also engage in similar types of reactions, such as substitution or elimination.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be inferred from the related studies. The layered polyiodide structure using 1,9-diammoniononane as a template cation indicates the potential for forming extended structures through weak interactions, which could be relevant for the packing of 1,9-Dichlorononane in the solid state . The thermal analysis of the polyiodide compound suggests that chlorinated compounds can have significant thermal stability, with decomposition occurring at temperatures above 210°C .
Scientific Research Applications
Application 1: Pharmaceutical Intermediate
- Summary of Application : 1,9-Dichlorononane is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.
Application 2: Bacterial Dehalogenation
- Summary of Application : Many organisms, including certain bacteria, can use 1,9-Dichlorononane as a sole carbon source . This means that these organisms can break down 1,9-Dichlorononane for energy and growth.
- Methods of Application : In a laboratory setting, bacteria might be grown in a culture medium containing 1,9-Dichlorononane. Over time, the bacteria would break down the 1,9-Dichlorononane through a process called dehalogenation .
- Results or Outcomes : The bacteria increase their capacity to dehalogenate 1,9-Dichlorononane after incubation . This could potentially be used for bioremediation purposes, where bacteria are used to break down harmful substances in the environment.
Safety And Hazards
properties
IUPAC Name |
1,9-dichlorononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGRNJZUQCEJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870778 | |
Record name | Nonane, 1,9-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dichlorononane | |
CAS RN |
821-99-8 | |
Record name | 1,9-Dichlorononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1,9-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-DICHLORONONANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonane, 1,9-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonane, 1,9-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,9-dichlorononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,9-Dichlorononane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DXR427FMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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